4-Nitro-2-propyl-1H-indole
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Overview
Description
4-Nitro-2-propyl-1H-indole is a derivative of indole, an important heterocyclic compound that is widely studied for its diverse biological and chemical properties. Indole derivatives are known for their significant roles in pharmaceuticals, agrochemicals, and organic synthesis due to their unique structural features and reactivity .
Preparation Methods
The synthesis of 4-Nitro-2-propyl-1H-indole typically involves the nitration of 2-propyl-1H-indole. This can be achieved using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require careful control of temperature and concentration to ensure the selective nitration at the 4-position of the indole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
4-Nitro-2-propyl-1H-indole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants such as tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.
Scientific Research Applications
4-Nitro-2-propyl-1H-indole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: Indole derivatives, including this compound, are studied for their potential biological activities such as antimicrobial, antiviral, and anticancer properties.
Industry: Indole derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Nitro-2-propyl-1H-indole depends on its specific application. In biological systems, indole derivatives often interact with various molecular targets, including enzymes, receptors, and nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 4-Nitro-2-propyl-1H-indole include other nitro-substituted indoles and propyl-substituted indoles. For example:
4-Nitro-1H-indole: Lacks the propyl group but has similar reactivity due to the nitro group.
2-Propyl-1H-indole: Lacks the nitro group but shares the propyl substitution.
4-Nitro-2-methyl-1H-indole: Similar structure but with a methyl group instead of a propyl group.
These compounds share some chemical properties but differ in their specific reactivities and applications, highlighting the unique features of this compound.
Properties
Molecular Formula |
C11H12N2O2 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
4-nitro-2-propyl-1H-indole |
InChI |
InChI=1S/C11H12N2O2/c1-2-4-8-7-9-10(12-8)5-3-6-11(9)13(14)15/h3,5-7,12H,2,4H2,1H3 |
InChI Key |
CYTMBRXTAYNLIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(N1)C=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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